AI-10-47

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

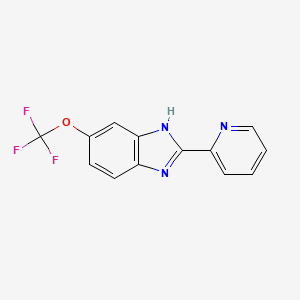

2-pyridin-2-yl-6-(trifluoromethoxy)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N3O/c14-13(15,16)20-8-4-5-9-11(7-8)19-12(18-9)10-3-1-2-6-17-10/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNWHSDKJSOXET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of AI-10-47 in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Targeting the CBFβ-SMMHC/RUNX1 Fusion Protein

Acute Myeloid Leukemia with the chromosomal inversion inv(16)(p13q22) is characterized by the expression of the oncogenic fusion protein CBFβ-SMMHC. This fusion protein is a key driver of leukemogenesis. It is formed from the fusion of Core Binding Factor β (CBFβ) and the smooth-muscle myosin heavy chain (SMMHC).

Signaling Pathways and Cellular Consequences

-

Induction of Apoptosis: The restoration of normal gene expression programs, including the downregulation of key survival genes like MYC, ultimately triggers apoptosis in inv(16) AML cells.[1][7] This effect is selective for cells expressing the CBFβ-SMMHC fusion protein, with minimal impact on normal hematopoietic progenitors.[1][5]

Quantitative Data Summary

| Compound | Assay | Target | IC50 | Reference |

| AI-10-47 | FRET Assay | CBFβ-RUNX Binding | 3.2 µM | [3] |

| AI-10-49 | Cell Viability | ME-1 (inv(16) AML cell line) | Potent activity | [1] |

| AI-10-49 | Cell Viability | Normal human bone marrow cells | Negligible activity (> 25 µM) | [1] |

| Compound | Cell Type | Concentration | Effect on Viability (48h) | Reference |

| AI-10-49 | Primary inv(16) AML cells | 5 µM | Reduced viability | [1][2] |

| AI-10-49 | Primary inv(16) AML cells | 10 µM | Reduced viability | [1][2] |

| This compound | Primary inv(16) AML cells | 5 µM, 10 µM | Less potent than AI-10-49 | [1][2] |

| AI-10-49 | Primary AML cells (normal karyotype) | Up to 10 µM | Negligible effect | [1] |

| Compound | Cell Type | Concentration | Effect on Colony Forming Units (CFU) | Reference |

| AI-10-49 | inv(16) AML cells | 5 µM | ~40% reduction | [1] |

| AI-10-49 | inv(16) AML cells | 10 µM | ~60% reduction | [1] |

| This compound | inv(16) AML cells | Up to 10 µM | No change | [1] |

| AI-10-49 | AML cells (normal karyotype) | Up to 10 µM | No change | [1] |

| AI-10-49 | CD34+ cord blood cells | Up to 10 µM | No change | [1] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Co-Immunoprecipitation (Co-IP) Assay

-

Cell Lysis: Cells are lysed in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA).[4]

-

Immunoprecipitation: RUNX1 is immunoprecipitated from the cell lysates using an anti-RUNX1 antibody and Protein A-Agarose beads. The mixture is rotated for 5 hours.[4]

-

Western Blotting: The immunoprecipitated proteins are then separated by SDS-PAGE and transferred to a membrane for western blotting. The membrane is probed with antibodies against CBFβ and RUNX1 to detect the amount of CBFβ co-immunoprecipitated with RUNX1.

Cell Viability Assay

This assay is used to assess the cytotoxic effects of the compounds on AML and normal cells.

-

Cell Seeding: AML cell lines are cultured at 5 x 10^5 cells/ml in 96-well plates.[4]

-

Compound Treatment: Cells are treated with various concentrations of the test compound or DMSO for 48 hours.[4]

-

Staining: Cells are stained with a viability dye such as DAPI (4',6-diamidino-2-phenylindole).[4]

-

Flow Cytometry: At least 2 x 10^4 events per condition are analyzed on a flow cytometer.[4]

-

Data Analysis: Cells negative for DAPI staining are scored as viable. The percentage of viable cells relative to the DMSO control is calculated.[4]

Colony-Forming Unit (CFU) Assay

This assay evaluates the effect of the compounds on the self-renewal capacity of hematopoietic progenitors.

-

Cell Treatment: CD34+ purified primary human AML or normal hematopoietic progenitor cells are treated with the test compound or DMSO at indicated concentrations.

-

Plating: Cells are plated in a semi-solid methylcellulose medium that supports the growth of hematopoietic colonies.

-

Incubation: Plates are incubated for a period that allows for colony formation (typically 10-14 days).

-

Colony Counting: The number of colonies is counted and expressed as a percentage relative to the DMSO control.

Logical Relationships and Therapeutic Implications

References

- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the CBFβ-RUNX Binding Affinity of AI-10-47

For Researchers, Scientists, and Drug Development Professionals

Introduction to AI-10-47 and the CBFβ-RUNX Interaction

The Core-Binding Factor (CBF) is a heterodimeric transcription factor essential for normal hematopoiesis, composed of a DNA-binding RUNX subunit and a non-DNA-binding CBFβ subunit. The interaction between CBFβ and RUNX is critical for the stability and DNA-binding affinity of the RUNX proteins. Dysregulation of this interaction is a hallmark of several cancers, particularly acute myeloid leukemia (AML).

Quantitative Binding Affinity Data

| Compound | Assay Type | Target Complex | Reported Value (IC₅₀) | Reference |

| This compound | FRET | CBFβ - RUNX1 Runt Domain | 3.2 μM | [1] |

| AI-4-57 | FRET | CBFβ - RUNX1 Runt Domain | 22 μM | [2] |

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay

This assay is used to quantitatively measure the inhibition of the CBFβ-RUNX1 interaction in a biochemical setting.

Principle: The assay utilizes fluorescently tagged proteins, Cerulean-RUNX1 Runt domain (donor) and Venus-CBFβ (acceptor). When the two proteins interact, FRET occurs, resulting in a high emission ratio at 525 nm (Venus) to 474 nm (Cerulean). An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Protocol:

-

Protein Preparation: Purified Cerulean-tagged RUNX1 Runt domain and Venus-tagged CBFβ are prepared.

-

Assay Buffer: A suitable buffer, for example, 50 mM Tris pH 7.5, 150 mM NaCl, is used.

-

Reaction Setup: 100 nM of Cerulean-Runt domain and 100 nM of Venus-CBFβ are incubated together in the assay buffer.

-

Incubation: The reaction is incubated at room temperature to allow the binding to reach equilibrium.

-

Measurement: The fluorescence emission is measured at 474 nm and 525 nm using a plate reader.

-

Data Analysis: The ratio of emission at 525 nm to 474 nm is calculated. The IC₅₀ value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a dose-response curve.[1]

Co-Immunoprecipitation (Co-IP) Assay

Principle: An antibody specific to RUNX1 is used to pull down RUNX1 and any interacting proteins from cell lysates. The presence of CBFβ in the immunoprecipitated complex is then detected by Western blotting. A decrease in the amount of co-immunoprecipitated CBFβ in the presence of the inhibitor indicates a disruption of the interaction.

Protocol:

-

Cell Lysis: Cells are harvested and lysed in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA) containing protease inhibitors.[3]

-

Immunoprecipitation: The cell lysates are pre-cleared with Protein A agarose beads. Subsequently, an anti-RUNX1 antibody is added to the lysates and incubated to form antibody-antigen complexes. Protein A agarose beads are then added to capture these complexes.[3]

-

Washing: The beads are washed multiple times with IP buffer to remove non-specific binding proteins.

-

Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE loading buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against RUNX1 and CBFβ.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The amount of co-immunoprecipitated CBFβ is quantified and normalized to the amount of immunoprecipitated RUNX1.[3]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

FRET Assay Experimental Workflow

Caption: Workflow for the FRET-based inhibition assay.

Co-Immunoprecipitation Experimental Workflow

Caption: Workflow for the Co-Immunoprecipitation experiment.

Conclusion

References

- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

AI-10-47: A Technical Guide to a Novel Inhibitor of the CBFβ-RUNX Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and Rationale

Synthesis

Mechanism of Action

Signaling Pathway

Quantitative Data Summary

| Compound | IC50 (μM) for CBFβ-RUNX Binding | Cell Lines Showing Significant Growth Inhibition | Notes |

| This compound | 3.2[4] | ME-1, TUR, M0-91, THP-1, U937[4] | Improved metabolic stability compared to AI-4-57.[1] |

| AI-4-57 | - | - | Parent compound with metabolic liability.[1] |

| AI-10-104 | 1.25[2] | - | Another derivative with improved activity.[2] |

| AI-10-49 | 0.26 (for CBFβ-SMMHC binding)[5] | ME-1[6] | A bivalent derivative of this compound with enhanced potency.[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Förster Resonance Energy Transfer (FRET) Assay

This assay is used to quantify the inhibitory effect of compounds on the CBFβ-RUNX interaction in a biochemical setting.

Figure 2. Experimental workflow for the FRET-based inhibition assay.

Protocol:

-

Reagent Preparation : Recombinant Cerulean-tagged Runt domain and Venus-tagged CBFβ (1-141) are purified and diluted to a final concentration of 100 nM each in the assay buffer.[2]

-

Incubation : The reaction mixture is incubated to allow for binding equilibrium to be reached.

-

Fluorescence Measurement : The fluorescence emission is measured at 474 nm (Cerulean emission) and 525 nm (Venus emission) using a plate reader.

-

Data Analysis : The ratio of the emission intensities at 525 nm to 474 nm is calculated. A decrease in this ratio indicates inhibition of the protein-protein interaction. The IC50 value is determined by fitting the dose-response curve.[2]

Co-Immunoprecipitation (Co-IP) Assay

References

- 1. Extrinsic and intrinsic signals converge on the Runx1/CBFβ transcription factor for nonpeptidergic nociceptor maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The RUNX/CBFβ Complex in Breast Cancer: A Conundrum of Context - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AI-10-47 in Hematological Malignancies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Targeting the CBFβ-SMMHC/RUNX1 Axis

The core binding factor (CBF) is a heterodimeric transcription factor essential for normal hematopoiesis, composed of a RUNX DNA-binding subunit and a CBFβ non-DNA-binding subunit. In inv(16) AML, the CBFB gene fuses with the MYH11 gene, creating the CBFβ-SMMHC fusion protein. This oncoprotein outcompetes wild-type CBFβ for binding to RUNX1, leading to deregulated gene expression and the development of leukemia.[1][2]

Signaling Pathway Disruption by AI-10-47 and its Derivatives

Quantitative Data Summary

| Compound | Assay | Cell Line / Sample Type | IC50 / Effect | Reference |

| This compound | CBFβ-RUNX Binding | - | IC50: 3.2 μM | [3] |

| This compound | Cell Viability (Annexin V/7-AAD) | ME-1 (inv(16) AML) | Less potent than AI-10-49 | [1] |

| This compound | Cell Viability (MTT) | Human Bone Marrow Cells | Negligible activity | [1] |

| This compound | Colony-Forming Units (CFU) | inv(16) AML Patient Samples | No change in CFUs | [1] |

| This compound | Colony-Forming Units (CFU) | Normal Karyotype AML | No change in CFUs | [1] |

| This compound | Colony-Forming Units (CFU) | CD34+ Cord Blood Cells | No change in CFUs | [1] |

| AI-10-49 | CBFβ-SMMHC-RUNX1 Binding | - | IC50: 0.26 μM | [6] |

| AI-10-49 | Cell Growth | ME-1 (inv(16) AML) | IC50: 0.6 μM | [1] |

| AI-10-49 | Cell Viability | inv(16) Patient Cells | Reduced viability at 5 and 10 μM | [1] |

| AI-10-49 | Cell Viability | Normal Human Bone Marrow Cells | IC50 > 25 μM | [1] |

| AI-10-49 | Colony-Forming Units (CFU) | inv(16) AML Patient Samples | 40% and 60% reduction at 5 and 10 μM, respectively | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assays

-

Annexin V and 7-Amino-Actinomycin D (7-AAD) Staining:

-

Cells were harvested and washed with PBS.

-

Cells were resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and 7-AAD were added to the cells.

-

The mixture was incubated in the dark at room temperature.

-

Apoptosis and cell death were analyzed by flow cytometry. Data was normalized to a DMSO-treated control group.[1]

-

MTT Assay:

-

Human bone marrow cells were seeded in 96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

-

The formazan crystals were dissolved using a solubilization solution.

-

Absorbance was measured at a specific wavelength to determine cell viability. Data was normalized to the DMSO-treated group.[1]

-

Colony-Forming Unit (CFU) Assay

-

CD34+ purified primary human AML samples (inv(16), normal karyotype) or CD34+ cord blood cells were used.

-

Following treatment, cells were plated in methylcellulose medium.

-

Plates were incubated for 14-21 days to allow for colony formation.

-

Colonies were counted, and the results were expressed as a percentage relative to the vehicle control (DMSO).[1]

Co-Immunoprecipitation

-

Cells were lysed in a modified RIPA buffer.[4]

-

RUNX1 was immunoprecipitated from the cell lysates using an anti-RUNX1 antibody and Protein A-Agarose beads.[4]

-

The immunoprecipitated complexes were washed and then analyzed by Western blotting to detect the presence of co-immunoprecipitated CBFβ.[4]

Experimental and Logical Workflows

Workflow for In Vitro Evaluation of CBFβ-RUNX Inhibitors

Conclusion and Future Directions

References

- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 6. medchemexpress.com [medchemexpress.com]

Unraveling the Pharmacophore of AI-10-47: A Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Core Pharmacophore of AI-10-47

-

A Pyridine Ring: This nitrogen-containing aromatic ring is critical for the compound's activity. Substitution of the pyridine with a phenyl or furan ring results in a complete loss of inhibitory function. This suggests a specific interaction, likely a hydrogen bond or a crucial electrostatic interaction, involving the pyridine nitrogen.[1]

-

An Imidazo[1,2-a]pyridine Core: This bicyclic heteroaromatic system forms the central scaffold of the molecule, providing a rigid framework for the optimal spatial orientation of the key interacting moieties.

Quantitative Analysis of Inhibitory Activity

| Compound | IC50 (μM) | Assay Type | Notes |

| This compound | 3.2 | FRET-based assay | Inhibits the binding of CBFβ to the RUNX1 Runt domain.[3][4] |

| AI-4-57 | 22 | FRET-based assay | Parent compound of this compound.[4] |

| AI-10-104 | 1.25 | FRET-based assay | An analog with improved activity over this compound.[1] |

Mechanism of Action: Disrupting the CBFβ-RUNX1 Signaling Pathway

Experimental Protocols

Förster Resonance Energy Transfer (FRET)-based Assay

This assay is used to quantify the inhibitory effect of compounds on the CBFβ-RUNX interaction in a high-throughput format.

Methodology:

-

Protein Expression and Purification: Cerulean-tagged RUNX1 Runt domain and Venus-tagged CBFβ are expressed and purified.

-

Assay Setup: 100 nM of each fluorescently tagged protein is incubated in assay buffer.

-

FRET Measurement: The fluorescence emission is measured at 474 nm (Cerulean emission) and 525 nm (Venus emission) after excitation at 433 nm.

-

Data Analysis: The ratio of emission intensities at 525 nm to 474 nm is plotted against the compound concentration to determine the IC50 value.[1]

Caption: Workflow for the FRET-based inhibition assay.

Co-immunoprecipitation (Co-IP) Assay

This technique is employed to confirm the disruption of the CBFβ-RUNX1 interaction within a cellular context.

Methodology:

-

Cell Lysis: Cells are lysed using a modified RIPA buffer.

-

Immunoprecipitation: RUNX1 is immunoprecipitated from the cell lysates using an anti-RUNX1 antibody and Protein A-Agarose beads.

The Binding Site of this compound on CBFβ

-

Val86

-

Leu88

-

Arg90

-

Glu91

-

Tyr96

-

Lys98

-

Ala99

-

Lys111

-

Gly112

-

Trp113

-

Met122

-

Gly123

-

Cys124

The interaction involves favorable electrostatic interactions between the partial negative charge of the compound and the partial positive charge from the protein.[1]

References

- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of AI-10-47: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Quantitative Data Summary

| Parameter | Assay | Value | Target | Notes |

| IC50 | FRET | 3.2 µM | CBFβ-RUNX Interaction | Represents the concentration of AI-10-47 required to inhibit 50% of the CBFβ-RUNX1 interaction in a biochemical assay.[2] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

References

basic properties and structure of AI-10-47

Core Properties of AI-10-47

| Property | Value | Reference |

| Mechanism of Action | Inhibitor of CBFβ-RUNX binding | [4] |

| IC50 | 3.2 µM (in a FRET-based assay) | [4] |

| Molecular Formula | C13H8F3N3O | [4] |

| Molecular Weight | 279.22 g/mol | [4] |

| CAS Number | 1256094-31-1 | [4] |

| Appearance | Solid, Off-white to gray | [4] |

| Solubility | 100 mg/mL in DMSO (requires sonication) | [4] |

Mechanism of Action and Signaling Pathway

References

- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The RUNX/CBFβ Complex in Breast Cancer: A Conundrum of Context - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: AI-10-47 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

| Compound | Cell Line | Assay Type | IC50 / Effect | Treatment Duration | Reference |

| AI-10-47 | - | FRET Assay | IC50: 3.2 µM | - | [1] |

| This compound | ME-1 | MTT Assay | Significant growth inhibition (concentration not specified) | 48 hours | [5] |

| This compound | U937 | MTT Assay | Significant growth inhibition (concentration not specified) | 48 hours | [5] |

| This compound | THP-1 | - | Significant growth inhibition | - | [1] |

| This compound | MO-91 | - | Significant growth inhibition | - | [1] |

| This compound | TUR | - | Significant growth inhibition | - | [1] |

| AI-10-49 | ME-1 | MTT Assay | IC50: ~0.6 µM | 24 hours | [5] |

| AI-10-49 | inv(16) AML patient cells | Annexin V/7AAD | Reduced viability at 5 µM and 10 µM | 48 hours | [5] |

Signaling Pathways and Experimental Workflows

CBFβ-RUNX Signaling Pathway Inhibition by this compound

Experimental Workflow for Cell Viability Assessment

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be required.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Cell Viability Assay (MTT-based)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

-

Leukemia cell lines (e.g., ME-1, U937, Kasumi-1)

-

Complete culture medium (e.g., RPMI-1640 with 10-20% FBS)

-

96-well clear-bottom black plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000 - 20,000 cells/well in 100 µL of complete culture medium.[6] For ME-1 cells, a seeding density of approximately 0.5 x 10^6 cells/mL can be adapted for a 96-well format.[7] For U937 cells, a density of 5,000 cells/well is a good starting point.[8] Kasumi-1 cells can be seeded at 25,000 cells/well.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

-

-

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[5]

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Co-Immunoprecipitation (Co-IP) to Detect CBFβ-RUNX1 Interaction

Materials:

-

SEM cell line (or other suitable leukemia cell line)

-

Complete culture medium

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, with freshly added protease inhibitors)

-

Anti-RUNX1 antibody for immunoprecipitation

-

Anti-CBFβ antibody for Western blotting

-

Protein A/G agarose or magnetic beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment:

-

Seed approximately 4 x 10^6 SEM cells and grow to mid-log phase.[9]

-

-

Cell Lysis:

-

Harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cells in 1 mL of ice-cold Co-IP lysis buffer for 30 minutes on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new pre-chilled microcentrifuge tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the pre-cleared lysate to a new tube.

-

Add 2-4 µg of anti-RUNX1 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

-

Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold Co-IP wash buffer.

-

After the final wash, remove all supernatant and resuspend the beads in 2X Laemmli sample buffer.

-

Boil the samples for 5-10 minutes to elute the proteins from the beads.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with an anti-CBFβ antibody.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Runx1 and Cbfβ regulate the development of Flt3+ dendritic cell progenitors and restrict myeloproliferative disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Counter - U937 Cells, Cytometer | Molecular Devices [moleculardevices.com]

- 7. Leibniz Institute DSMZ: Details [dsmz.de]

- 8. Direct screening cytotoxic and antiproliferative activities of drug compounds on human leukemia U937 cells [moleculardevices.com]

- 9. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Utilizing AI-10-47 for Fret-Based Assays of the CBFβ-RUNX Interaction

Introduction

Mechanism of Action

Signaling Pathway

Quantitative Data

| Compound | Target Interaction | FRET IC50 (nM) | Reference |

| This compound | CBFβ-RUNX1 | Data not explicitly found, but noted to have improved activity over AI-4-57. | [3] |

| AI-10-49 | CBFβ-SMMHC-RUNX1 | 260 | [1] |

| AI-10-104 | CBFβ-RUNX1 | 1250 | [3] |

| AI-4-57 | CBFβ-SMMHC-RUNX1 | Modest Potency | [3] |

Detailed Experimental Protocol: FRET-Based Assay for this compound

1. Materials and Reagents

-

Proteins:

-

Cerulean-fused RUNX1 Runt domain (Donor)

-

Venus-fused CBFβ or CBFβ-SMMHC (Acceptor)

-

-

Compound:

-

Assay Buffer:

-

Phosphate-Buffered Saline (PBS) or other suitable buffer (e.g., HBST).[5]

-

-

Equipment:

-

Microplate reader with FRET capabilities (excitation ~430 nm, emission ~474 nm and ~525 nm)

-

Low-volume 384-well or 1536-well plates, preferably black with a solid bottom to minimize background.

-

Acoustic liquid handler or precision multichannel pipettes for compound dispensing.

-

2. Reagent Preparation

-

Compound Dilution Series:

-

Further dilute the DMSO serial dilutions into assay buffer to create 2X working solutions. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can affect assay performance.[5]

-

Controls:

-

Positive Control (No Inhibition): Assay buffer containing DMSO vehicle only. This represents the maximum FRET signal.

-

Negative Control (No FRET): Wells containing only the donor protein (Cerulean-Runt domain) or acceptor protein (Venus-CBFβ) to measure background fluorescence.

-

3. Assay Procedure

The following workflow can be used for a typical FRET assay in a 384-well plate format.

-

Protein Addition: Add an equal volume (e.g., 10 µL) of the 2X protein master mix to all wells. This will bring the final volume to 20 µL and the reagents to their final 1X concentration.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 30 to 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

Plate Reading:

-

Set the microplate reader to excite the donor fluorophore (Cerulean) at its excitation wavelength (~430 nm).

-

4. Data Analysis

-

Calculate FRET Ratio: For each well, calculate the FRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Normalization: Normalize the data to the controls. The average FRET ratio from the DMSO-only wells (positive control) is set to 100% activity (or 0% inhibition), and the background (wells with no protein interaction) is set to 0% activity (or 100% inhibition).

References

- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 5. A FRET-Based High Throughput Screening Assay to Identify Inhibitors of Anthrax Protective Antigen Binding to Capillary Morphogenesis Gene 2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for AI-10-47 in ME-1 Cell Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

| AI-10-47 Concentration (µM) | Estimated ME-1 Cell Viability (%) |

| 0 (DMSO control) | 100 |

| 1 | ~90 |

| 3 | ~60 |

| 10 | ~20 |

| 25 | ~10 |

Signaling Pathway and Experimental Workflow

Experimental Protocols

ME-1 Cell Culture and Maintenance

-

Cell Line: ME-1 (human acute myeloid leukemia)

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[5][6]

-

Cell Seeding: Seed ME-1 cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium. It is advisable to seed cells at a confluency of 30-50% to ensure they are in an exponential growth phase during treatment.[7]

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control cells.

Apoptosis (Annexin V) Assay

-

Cell Harvesting: Collect both adherent and suspension cells by gentle scraping and centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

Western Blot Analysis

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against RUNX1, CBFβ, or other proteins of interest overnight at 4°C. A GAPDH or β-actin antibody should be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

References

- 1. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. AI-10-49 | CAS:1256094-72-0 | Inhibitor of CBFβ –SMMHC and RUNX1 interaction | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CBFβ-SMMHC–driven leukemogenesis requires enhanced RUNX1-DNA binding affinity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RUNX1 and CBFβ-SMMHC transactivate target genes together in abnormal myeloid progenitors for leukemia development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-RUNX1 / AML1 antibody (ab23980) | Abcam [abcam.com]

- 11. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Co-Immunoprecipitation Protocol for Studying Protein-Protein Interactions with AI-10-47

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Signaling Pathway of CBFβ and RUNX1

Quantitative Data

| Compound | Concentration (µM) | Incubation Time (h) | Cell Line | RUNX1-bound CBFβ (% of Control) |

| DMSO (Control) | - | 6 | SEM | 100 |

| This compound | 10 | 6 | SEM | ~80 |

| AI-4-88 | 10 | 6 | SEM | ~100 |

| AI-10-104 | 10 | 6 | SEM | ~40 |

| AI-12-126 | 10 | 6 | SEM | ~30 |

| AI-14-91 | 10 | 6 | SEM | ~20 |

Data is estimated from graphical representation in the source publication and presented as an approximation.[4]

Co-Immunoprecipitation Protocol

Materials

-

SEM cells

-

Cell culture medium

-

DMSO (vehicle control)

-

Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, with freshly added protease and phosphatase inhibitors)

-

IP buffer I (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate, with freshly added protease and phosphatase inhibitors)

-

Anti-RUNX1 antibody (for immunoprecipitation)

-

Anti-CBFβ antibody (for western blotting)

-

Anti-RUNX1 antibody (for western blotting)

-

Protein A/G agarose beads

-

IgG control antibody

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

Experimental Workflow

Caption: Step-by-step workflow for the co-immunoprecipitation experiment.

Detailed Procedure

-

Cell Culture and Treatment:

-

Culture SEM cells to a density of 4 x 10^6 cells per treatment condition.[3]

-

-

Cell Lysis:

-

Harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with modified RIPA buffer on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled microcentrifuge tube. Determine the protein concentration using a standard protein assay (e.g., BCA).

-

-

Immunoprecipitation:

-

Dilute the cell lysate to a final concentration of 1 mg/mL with IP buffer I.

-

To 1 mg of protein lysate, add 2 µg of anti-RUNX1 antibody or a non-specific IgG as a negative control.[3]

-

Incubate with gentle rotation for 2-4 hours at 4°C.

-

Add 20-30 µL of a 50% slurry of Protein A/G agarose beads and continue the incubation overnight with rotation at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully remove the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold IP buffer I. After the final wash, remove as much of the supernatant as possible.

-

Elute the immunoprecipitated proteins by resuspending the beads in 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CBFβ and RUNX1 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the relative amount of co-immunoprecipitated CBFβ, normalizing to the amount of immunoprecipitated RUNX1.

-

Conclusion

References

Application Notes: AI-10-47 in Western Blot and Co-Immunoprecipitation Analysis

Introduction

Mechanism of Action

Quantitative Data Summary

| Compound | Parameter | Value | Assay / Cell Line | Reference |

| AI-10-47 | IC₅₀ | 3.2 µM | FRET-based assay (in vitro) | [1] |

| Effective Concentration | 10 µM | Co-Immunoprecipitation (SEM cells) | [1][2] | |

| AI-10-49 | IC₅₀ | 0.26 µM | FRET-based assay (in vitro) | [6] |

| IC₅₀ | 0.6 µM | Cell Viability (ME-1 cells) | [5][6] | |

| Effective Concentration | 1 µM | Co-Immunoprecipitation (ME-1 cells) | [6] | |

| Dissociation | ~90% | Dissociation of RUNX1 from CBFβ-SMMHC | [3][6] |

Experimental Protocols

Protocol 1: Co-Immunoprecipitation to Validate Disruption of CBFβ-RUNX1 Interaction

1. Cell Culture and Treatment:

-

Seed 4 x 10⁶ SEM cells (or another suitable cell line expressing the target proteins).

-

Culture cells under standard conditions.

2. Cell Lysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse cells in ice-cold modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

3. Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the supernatant.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

Incubate 500 µg to 1 mg of total protein with an anti-RUNX1 antibody (e.g., Active Motif, #39000) overnight at 4°C on a rotator.[2]

-

Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

4. Washing and Elution:

-

Pellet the beads by gentle centrifugation.

-

Wash the beads 3-5 times with ice-cold IP buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate).[2]

-

After the final wash, remove all supernatant.

-

Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

5. Western Blot Analysis:

-

Separate the immunoprecipitated proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Probe the membrane with a primary antibody against CBFβ.

-

Also, probe the membrane with a primary antibody against RUNX1 as a positive control for successful immunoprecipitation.

-

Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.

Visualizations: Pathways and Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. AI-10-49 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for AI-10-47

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Storage

| Property | Value | Source |

| Molecular Weight | 279.22 g/mol | MedChemExpress |

| Appearance | Solid | MedChemExpress |

| Recommended Solvent | DMSO (up to 100 mg/mL with sonication) | MedChemExpress |

| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [1] |

| Shipping Condition | Ambient temperature | MedKoo Biosciences |

| Short-term Storage (Solid) | 0 - 4°C (days to weeks) | MedKoo Biosciences |

| Long-term Storage (Solid) | -20°C (months to years) | MedKoo Biosciences |

Note: It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CBFβ-RUNX Binding) | 3.2 µM | FRET-based assay | [2] |

| Effective Concentration (Cell Growth Inhibition) | 10 µM | ME-1, TUR, M0-91, THP-1, U937 | [1] |

| Effective Concentration (Co-IP) | 10 µM | SEM cells | [1] |

Experimental Protocols

Protocol 1: Cell Growth Inhibition Assay (MTT Assay)

Materials:

-

Leukemia cell lines (e.g., ME-1, SEM)

-

DMSO (cell culture grade)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Co-Immunoprecipitation (Co-IP) and Western Blot for CBFβ-RUNX1 Interaction

Materials:

-

SEM cells (or other suitable cell line)

-

DMSO

-

Complete culture medium

-

Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, with protease and phosphatase inhibitors)

-

Anti-RUNX1 antibody

-

Anti-CBFβ antibody

-

Protein A/G agarose beads

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary and secondary antibodies for Western blotting

-

Chemiluminescent substrate

Procedure:

Part A: Cell Treatment and Lysis

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in modified RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (whole-cell lysate).

Part B: Immunoprecipitation

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and collect the pre-cleared lysate.

-

Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

Part C: Western Blotting

-

Separate the eluted proteins and a sample of the whole-cell lysate (input control) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CBFβ overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

-

Re-probe the membrane with an anti-RUNX1 antibody to confirm successful immunoprecipitation.

References

Application Note: Utilizing AI-10-47 in Colony-Forming Unit Assays

For Research Use Only.

Introduction

Mechanism of Action

Data Presentation

| Parameter | Value | Cell Types/Conditions | Reference |

| This compound IC50 | 3.2 µM | CBFβ-RUNX binding | [1][2] |

| Effective Concentration | 10 µM | Inhibition of leukemia cell growth (ME-1, TUR, M0-91, THP-1, U937) | [1] |

| CFU Assay Concentration | 5 µM, 10 µM | No significant change in CFUs | [4] |

| Cell Types Tested in CFU | CD34+ cord blood cells, AML with normal karyotype | No effect observed | [4] |

| Solvent | DMSO | Hygroscopic, use newly opened | [1] |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light) | Aliquot to avoid freeze-thaw cycles | [1] |

Experimental Protocols

This protocol is adapted from standard hematopoietic colony-forming cell assays and is intended as a general guideline. Optimization may be required for specific cell types and experimental conditions.

Materials

-

DMSO (cell culture grade, sterile)

-

Hematopoietic cells (e.g., bone marrow mononuclear cells, cord blood CD34+ cells, or leukemia cell lines)

-

Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS

-

MethoCult™ or other methylcellulose-based semi-solid medium

-

Cytokine cocktail appropriate for the desired colony types (e.g., SCF, GM-CSF, IL-3, EPO)

-

Sterile, non-tissue culture treated 35 mm petri dishes or 6-well plates

-

Sterile water

-

Incubator (37°C, 5% CO2, ≥95% humidity)

Preparation of this compound Stock Solution

-

Gently vortex or sonicate if necessary to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.

Colony-Forming Unit (CFU) Assay Protocol

-

Cell Preparation:

-

Thaw or harvest hematopoietic cells of interest.

-

Wash the cells with IMDM containing 2% FBS.

-

Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

-

Resuspend the cells at a concentration 10-fold higher than the final desired plating concentration in IMDM with 2% FBS. The optimal plating density should be determined empirically but is typically in the range of 1x10^4 to 5x10^5 cells/mL.

-

-

Preparation of Treatment Conditions:

-

Plating in Semi-Solid Medium:

-

Thaw the methylcellulose-based medium at 4°C overnight.

-

Vortex the medium vigorously to ensure it is well-mixed. Let it stand for at least 5 minutes to allow bubbles to dissipate.

-

Add this mixture to the methylcellulose medium. A common ratio is 1 part cell/treatment mixture to 10 parts methylcellulose medium.

-

Vortex the final mixture thoroughly.

-

-

Incubation:

-

Using a syringe with a blunt-end needle, dispense the methylcellulose mixture into 35 mm petri dishes (typically 1.1 mL per dish).

-

Gently rotate the dishes to spread the medium evenly.

-

Place the culture dishes inside a larger petri dish or a humidified chamber along with an open dish of sterile water to maintain humidity.

-

Incubate at 37°C in a 5% CO2 incubator with ≥95% humidity for 10-14 days.

-

-

Colony Counting and Analysis:

-

After the incubation period, enumerate the colonies using an inverted microscope.

-

Identify and count different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology.

-

Expected Outcomes and Interpretation

Troubleshooting

-

Low Colony Numbers: Ensure optimal cell viability and plating density. Check the cytokine cocktail for activity and appropriate concentrations.

-

Dry Plates: Maintain high humidity during incubation by using a humidified chamber and adding a dish of sterile water.

References

- 1. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Cell Viability with AI-10-47 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quantitative Data Summary

| Compound | Cell Line | Assay Type | IC50 | Treatment Duration | Reference |

| AI-10-47 | - | CBFβ-RUNX Binding (FRET) | 3.2 µM | N/A | [1] |

| AI-10-49 | ME-1 (inv(16) AML) | Cell Growth (MTT) | 0.6 µM | 48 hours | [3] |

| AI-10-49 | Normal Human Bone Marrow Cells | Cell Growth (MTT) | > 25 µM | 48 hours | [3] |

| Cell Line | Concentration | Incubation Time | Assay | Observed Effect | Reference |

| SEM | 10 µM | 6 hours | Co-immunoprecipitation | Weakly reduced CBFβ binding to RUNX1 | [1][2] |

| ME-1, TUR, M0-91, THP-1, U937 | Not specified | Not specified | Cell Growth | Significant inhibition | [1] |

| ME-1 | Dose-dependent | 48 hours | Annexin V/7-AAD | Increased apoptosis | [3] |

| Primary inv(16) AML cells | 5 and 10 µM (AI-10-49) | 48 hours | Viability Assay | Reduced viability | [3] |

Signaling Pathway and Experimental Workflow

Caption: Workflow for assessing cell viability.

Experimental Protocols

-

Cell Lines: Leukemia cell lines such as ME-1, SEM, THP-1, and U937 are commonly used.

-

Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

2. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking for 5 minutes.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

3. Annexin V/7-AAD Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, 7-AAD or Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Wash the cells twice with cold PBS and centrifuge at 300 xg for 5 minutes.[5]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of 7-AAD (or PI) staining solution.[6]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

-

Add 400 µL of 1X Binding Buffer to each tube.[5]

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and 7-AAD-negative

-

Early apoptotic cells: Annexin V-positive and 7-AAD-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive

-

Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions and cell lines. Always follow appropriate laboratory safety procedures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. immunostep.com [immunostep.com]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UZ [thermofisher.com]

Application Notes: In Vivo Pharmacokinetic Profiling of AI-10-47 in Mice

Introduction

Mechanism of Action

Pharmacokinetic Data Summary

Table 1: Pharmacokinetic Parameters of Related CBFβ-RUNX Inhibitors in Mice

| Compound | Type | Half-life (t½) in mouse plasma | Reference |

|---|---|---|---|

| AI-4-57 | Precursor | 37 min | [3] |

| This compound | Monovalent Inhibitor | Data not specified | - |

| AI-10-49 | Bivalent Derivative | 380 min | [3] |

Protocols

In Vivo Dosing and Sampling Protocol

Materials:

-

Vehicle for formulation (e.g., DMSO, Captisol, or a solution of 0.5% HPMC)[4][7]

-

8-10 week old BALB/c mice (or other appropriate strain)

-

Sterile syringes and needles (27-gauge or similar)

-

Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, lancets for submandibular bleeding, heparinized capillary tubes)[7]

-

Anesthesia (e.g., isoflurane for terminal procedures)

-

Centrifuge

Procedure:

-

Animal Acclimatization: Allow mice to acclimate for at least one week before the experiment. House them with access to food and water ad libitum.

-

Blood Sampling: Collect blood samples (approximately 30-50 µL) at predetermined time points to characterize the plasma concentration-time profile. A serial bleeding protocol allows for a full PK profile from a single mouse, reducing animal usage and inter-animal variability.[7]

-

Suggested Time Points: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.

-

Early Time Points (e.g., 5, 15 min): Use submandibular vein bleeding with a lancet.[7]

-

Mid Time Points (e.g., 30 min, 1 hr, 2 hr): Use retro-orbital venous plexus bleeding (requires anesthesia).[7]

-

Terminal Time Point (e.g., 24 hr): Use cardiac puncture under deep anesthesia.[7]

-

-

Plasma Preparation: Immediately transfer collected blood into EDTA-coated tubes. Keep samples on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.

-

Sample Storage: Transfer the resulting plasma supernatant to new, clearly labeled tubes and store at -80°C until bioanalysis.

Bioanalytical Protocol via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[8][9]

Materials:

-

Mouse plasma samples

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Protein precipitation solvent (e.g., cold ACN with IS)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 analytical column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, standards, and QCs on ice.

-

To 20 µL of each plasma sample, add 100 µL of cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the clear supernatant to a new 96-well plate or autosampler vials for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the standards using a weighted (1/x²) linear regression.

-

Plot the plasma concentration versus time for each animal and use non-compartmental analysis (NCA) software to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. oncotarget.com [oncotarget.com]

- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Application of Pharmacokinetic/Pharmacodynamic Modeling to Bridge Mouse Antitumor Efficacy and Monkey Toxicology Data for Determining the Therapeutic Index of an Interleukin-10 Fc Fusion Protein [frontiersin.org]

- 6. Application of Pharmacokinetic/Pharmacodynamic Modeling to Bridge Mouse Antitumor Efficacy and Monkey Toxicology Data for Determining the Therapeutic Index of an Interleukin-10 Fc Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selectscience.net [selectscience.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Troubleshooting & Optimization

improving AI-10-47 solubility for in vitro assays

Frequently Asked Questions (FAQs)

Q4: What is the maximum final concentration of DMSO that is safe for most cell-based assays?

A4: While cell line dependent, a final DMSO concentration of less than 0.5% is generally considered safe for most cell lines. For sensitive cell types or long-term incubation assays, it is advisable to keep the final DMSO concentration at or below 0.1% to avoid solvent-induced toxicity or off-target effects.

Troubleshooting Guide: Solubility Issues

-

Solution Workflow: Follow a systematic approach to identify and solve the solubility challenge.

-

Solutions:

-

Reduce Final Concentration: Determine the lowest effective concentration for your assay to minimize the amount of compound needed.

-

Optimize Dilution Technique: Avoid adding the DMSO stock directly to the full volume of media. Instead, perform serial dilutions. A helpful technique is to add the small volume of DMSO stock to a larger volume of pre-warmed (37°C) medium while vortexing to facilitate rapid dispersion.

-

Use a Carrier Protein: Incorporating a protein like Bovine Serum Albumin (BSA) into the assay medium can help solubilize hydrophobic compounds by binding to them.

-

Incorporate a Biocompatible Surfactant: For some cell lines, adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic® F-68 can help maintain solubility without causing significant cell toxicity.

-

Quantitative Data Summary

The following tables provide a summary of solubility information and troubleshooting strategies.

| Solvent/Medium | Solubility | Recommended Concentration | Notes |

| DMSO | High | 10 mM (Stock Solution) | The recommended solvent for long-term storage.[1] |

| Aqueous Buffers | Very Low | < 10 µM (Assay Dependent) | Prone to precipitation, especially upon dilution from DMSO stock.[1] |

| Ethanol | Limited | Not Recommended | Generally less effective than DMSO for initial stock preparation. |

Table 2: Troubleshooting Strategy Quick Guide

| Issue | Strategy | Suitability | Key Consideration |

| Precipitate in Media | Warming & Sonication | Cell-based & Cell-free | Gently warm stock to 37°C and use an ultrasonic bath to break up aggregates before dilution.[4] |

| Inconsistent Activity | Serial Dilution | Cell-based & Cell-free | Perform intermediate dilutions in media rather than a single large dilution step. |

| Low Potency | BSA Carrier | Cell-based & Cell-free | Add BSA (e.g., 0.1%) to the final culture medium to act as a carrier. |

| Compound "Crashing Out" | Pluronic® F-68 | Cell-based | Use a low, non-toxic concentration (e.g., 0.01%) to aid in forming stable micelles. |

Experimental Protocols

-

Add the appropriate volume of high-purity DMSO to achieve a 10 mM stock concentration.

-

Vortex the vial for 1-2 minutes to ensure the compound is fully dissolved. A brief sonication may assist.

-

Visually inspect the solution to confirm there are no visible particulates.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Optimized Dilution for Cell-Based Assays

-

Pre-warm your cell culture medium to 37°C.

-

Use this freshly made intermediate solution to perform further serial dilutions to achieve your final desired concentrations in the cell plate.

Visualizations

Caption: Categories of strategies for improving compound solubility in assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

optimizing AI-10-47 concentration to avoid off-target effects

Frequently Asked Questions (FAQs)

Q2: I am observing high cell toxicity at concentrations where I expect to see on-target effects. What could be the cause?

A2: High toxicity could be due to several factors:

-

Off-target effects: At higher concentrations, small molecules can interact with unintended targets, leading to cytotoxicity.

-

Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a level that is toxic to your cells (typically <0.5%).

We recommend performing a careful dose-response experiment and considering the use of a negative control compound with a similar chemical scaffold but inactive against the intended target.

Q3: How can I confirm that the observed phenotype in my experiment is due to the inhibition of the CBFβ-RUNX interaction?

A3: To confirm on-target activity, consider the following experiments:

-

Rescue experiments: If possible, overexpress a form of RUNX1 that is not dependent on CBFβ for its activity and observe if this rescues the phenotype.

-

Downstream target gene expression: Analyze the expression of known RUNX1 target genes (e.g., via qPCR or Western blot) to confirm their modulation in a dose-dependent manner.

-

Use of a negative control: A structurally similar but inactive compound should not produce the same phenotype.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Inconsistent results between experiments | Poor solubility of AI-10-47. | Prepare fresh stock solutions in an appropriate solvent like DMSO. Sonicate or gently warm the solution to aid dissolution. Avoid repeated freeze-thaw cycles. |

| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. | |

| Weak or no on-target effect at expected concentrations | Poor cellular uptake of the compound. | Increase incubation time or use a different cell line that may have better compound uptake. |

| Low expression of CBFβ and/or RUNX1 in the cell line. | Confirm the expression levels of the target proteins in your cell model by Western blot or qPCR. | |

| Unexpected or paradoxical cellular responses | Engagement of off-target proteins. | Perform a dose-response curve to identify a concentration window with on-target effects. Consider off-target profiling using techniques like kinome scanning or proteomics. |

| Activation of compensatory signaling pathways. | Investigate related signaling pathways that might be activated upon inhibition of the CBFβ-RUNX interaction. |

Experimental Protocols

Protocol 1: Dose-Response Assessment of On-Target vs. Off-Target Effects

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Disruption of CBFβ-RUNX1 Interaction

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against either CBFβ or RUNX1 overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

Visualizing Signaling Pathways and Experimental Logic

CBFβ-RUNX Signaling Pathway

Logic for Troubleshooting Unexpected Cytotoxicity

When encountering unexpected cytotoxicity, a systematic approach is necessary to distinguish between on-target and off-target effects.

References

Technical Support Center: Troubleshooting AI-10-47 Inhibition of CBFβ-RUNX1

Frequently Asked Questions (FAQs)

Troubleshooting Guide: Weak Inhibition by AI-10-47

Issue 1: Precipitate Observed in Cell Culture Medium

-

Troubleshooting Steps:

-

Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity.[8] However, a sufficient amount of DMSO is necessary to keep the compound in solution. You may need to perform a dose-response curve with DMSO alone to determine the tolerance of your specific cell line.

-

Stepwise Dilution: When diluting the DMSO stock solution into your aqueous cell culture medium, do so in a stepwise manner with vigorous mixing to facilitate rapid dispersion and prevent the compound from precipitating.[8]

-

Consider Alternative Formulations (with caution): For in vitro assays without live cells, the use of surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can improve solubility. However, these are generally not suitable for cell-based assays due to toxicity.

-

Issue 2: No or Weak Disruption of CBFβ-RUNX1 Interaction in Co-Immunoprecipitation (Co-IP)

-

Troubleshooting Steps:

-

Review Co-IP Protocol: Ensure your Co-IP protocol is optimized for detecting the CBFβ-RUNX1 interaction. Pay close attention to the lysis buffer composition, as harsh detergents can disrupt the protein-protein interaction you are trying to study.[9] Refer to the detailed protocol provided in the "Experimental Protocols" section below.

-

Include Proper Controls:

-

Positive Control: If available, use a compound known to inhibit the CBFβ-RUNX1 interaction effectively.

-

IgG Control: Use a non-specific IgG antibody for the immunoprecipitation to control for non-specific binding to the beads.

Issue 3: Inconsistent or Non-reproducible Results

-

Potential Cause: Compound degradation, variability in experimental procedures.

-

Troubleshooting Steps:

-

Standardize Protocols: Maintain consistency in all experimental steps, including cell seeding density, treatment duration, and reagent preparation.

Issue 4: Distinguishing Weak On-Target vs. Off-Target Effects

-

Potential Cause: At higher concentrations, small molecule inhibitors can bind to unintended targets, leading to off-target effects that may mask or be misinterpreted as weak on-target inhibition.

-

Troubleshooting Steps:

-

Dose-Response Analysis: A hallmark of on-target activity is a clear dose-dependent effect that correlates with the known potency of the inhibitor. Off-target effects may appear only at higher concentrations.

-

Use a Structurally Different Inhibitor: If possible, use another inhibitor with a different chemical structure that targets the same CBFβ-RUNX1 interaction. If both inhibitors produce a similar phenotype, it provides stronger evidence for an on-target effect.

-

Quantitative Data

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | CBFβ-RUNX1 | In Vitro Binding | 3.2 | [1][2] |

| AI-4-57 | CBFβ-SMMHC-RUNX1 | FRET | 22 | [2] |

| AI-10-49 | CBFβ-SMMHC-RUNX1 | FRET | 0.26 | [6] |

| Cell Line | Description | Effect of 10 μM this compound | Reference |

| SEM | Acute Myeloid Leukemia | Weakly reduced CBFβ binding to RUNX1 | [1][4] |

| ME-1 | inv(16) Acute Myeloid Leukemia | Significant growth inhibition | [1] |

| TUR | Leukemia | Significant growth inhibition | [1] |

| M0-91 | Leukemia | Significant growth inhibition | [1] |

| THP-1 | Acute Monocytic Leukemia | Significant growth inhibition | [1] |

| U937 | Histiocytic Lymphoma | Significant growth inhibition | [1] |

Experimental Protocols

Detailed Co-Immunoprecipitation (Co-IP) Protocol to Assess CBFβ-RUNX1 Inhibition

This protocol is adapted from a study that utilized inhibitors of the CBFβ-RUNX1 interaction.[4]

Materials:

-

SEM (or other suitable leukemia) cells

-

Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)

-

IP buffer I (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP40, 0.25% sodium deoxycholate, supplemented with protease and phosphatase inhibitors)

-

Anti-RUNX1 antibody (for immunoprecipitation)

-

Protein A/G agarose beads

-

Anti-CBFβ antibody (for Western blot detection)

-

Anti-RUNX1 antibody (for Western blot detection)

-

SDS-PAGE gels and Western blot reagents

Procedure:

-

Cell Lysis:

-

Harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet in modified RIPA buffer on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-